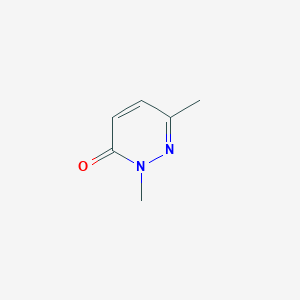

2,6-dimethylpyridazin-3(2H)-one

Description

Significance of Pyridazinone Scaffolds in Contemporary Chemical and Biological Research

The pyridazinone scaffold, a six-membered ring with two adjacent nitrogen atoms and a ketone group, is a privileged structure in drug discovery. sarpublication.com Its unique electronic and structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. sarpublication.com

Derivatives of pyridazinone have demonstrated a remarkable spectrum of pharmacological properties, including:

Anti-inflammatory and Analgesic Effects: Many pyridazinone derivatives have been synthesized and evaluated for their ability to reduce inflammation and alleviate pain. nih.govresearchgate.net Some have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Cardiovascular Applications: The pyridazinone core is present in several compounds investigated for their effects on the cardiovascular system, including vasodilator and antihypertensive properties. tandfonline.com

Anticancer Activity: Researchers have explored the potential of pyridazinone derivatives as anticancer agents, with some compounds showing promising activity against various cancer cell lines. tandfonline.commdpi.com

Antimicrobial and Antiviral Properties: The functionalization of the pyridazinone ring has also led to the development of compounds with antibacterial, antifungal, and antiviral activities. nih.gov

The versatility of the pyridazinone scaffold makes it a focal point for the development of novel therapeutic agents.

Historical Context and Evolution of Pyridazinone Investigations

The exploration of pyridazine (B1198779) chemistry dates back to the late 19th century. The first synthesis of a pyridazine derivative was achieved by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. The parent heterocycle, pyridazine, was later synthesized by Tauber in 1895.

Early investigations laid the groundwork for understanding the fundamental reactivity and properties of the pyridazine ring system. However, it was in the mid-20th century that interest in pyridazinone derivatives intensified, driven by the discovery of their significant biological activities. This led to a surge in research focused on the synthesis and pharmacological evaluation of a vast number of novel pyridazinone-based compounds. The development of new synthetic methodologies has further accelerated the exploration of this chemical space.

Current Research Trajectories and Potential of 2,6-Dimethylpyridazin-3(2H)-one Derivatives

Current research continues to build upon the foundational knowledge of pyridazinone chemistry, with a significant focus on the synthesis of specifically substituted derivatives to enhance potency and selectivity for various biological targets. Among these, derivatives of This compound have emerged as a promising area of investigation.

Recent studies have highlighted the potential of these derivatives, particularly in the realm of anti-inflammatory and analgesic agents. For instance, the synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one has been reported, with the compound earmarked for further pharmacological investigation, including its potential anticancer activity. mdpi.com

Furthermore, various 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and shown to exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity. nih.govresearchgate.net This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can lead to a reduction in gastrointestinal side effects.

The ongoing exploration of this compound and its analogues is a testament to the enduring importance of the pyridazinone scaffold in the quest for new and improved therapeutic agents. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, paving the way for the development of next-generation drugs.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of a representative derivative, 5-benzyl-2,6-dimethylpyridazin-3(2H)-one.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | mdpi.com |

| Molecular Weight | 214.26 g/mol | mdpi.com |

| Appearance | Solid | mdpi.com |

| Melting Point | 89-93 °C | mdpi.com |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 1663 (C=O), 1591 (C=N), 1495, 1430 (C=C) | mdpi.com |

| ¹H NMR (300.14 MHz, CDCl₃) δ (ppm) | 2.20 (s, 3H, CH₃), 3.72 (s, 3H, N-CH₃), 3.81 (s, 2H, CH₂), 6.53 (s, 1H, H-4), 7.25 (m, 5H, aromatic protons) | mdpi.com |

| ¹³C NMR (75.48 MHz, CDCl₃) δ (ppm) | 19.12 (CH₃), 35.85 (CH₂), 39.67 (N-CH₃), 127.66, 127.87, 129.32 (2C), 129.51 (2C), 135.66, 145.25, 146.52, 160.63 (C=O) | mdpi.com |

Biological Activity of Selected 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives

The following table presents in vitro cyclooxygenase (COX) inhibitory data for selected 2,6-disubstituted pyridazin-3(2H)-one derivatives, highlighting their potential as anti-inflammatory agents.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | Reference |

| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 13.5 | 0.11 | 122.7 | nih.govresearchgate.net |

| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | >100 | 0.24 | >416 | nih.govresearchgate.net |

| 2-{[3-(2-Methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 25.3 | 0.19 | 133.2 | nih.govresearchgate.net |

IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency. COX-2 Selectivity Index: Calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCIAMZXTMRTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethylpyridazin 3 2h One and Its Analogues

Classical Synthetic Approaches to the Pyridazinone Core

Traditional methods for constructing the pyridazinone ring have long been the foundation of pyridazinone chemistry, offering reliable and versatile routes to this important heterocyclic system.

Ring-Closing Reactions Involving Hydrazines and 1,4-Ketoesters/Ketoacids

A cornerstone in pyridazinone synthesis is the cyclocondensation reaction between a 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-ketoester, and a hydrazine (B178648) derivative. nih.gov This approach directly establishes the dihydropyridazinone ring system. For instance, the reaction of a γ-ketoacid with hydrazine hydrate (B1144303) yields a 4,5-dihydropyridazin-3(2H)-one. nih.gov Subsequent oxidation, often employing reagents like bromine in acetic acid, efficiently converts the dihydropyridazinone to the aromatic pyridazinone. nih.gov

A specific example is the synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones through the addition of hydrazine hydrate to the corresponding γ-ketoacid. nih.gov Similarly, reacting γ-keto acid 1 with methyl hydrazine in boiling ethanol (B145695) has been shown to produce 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2) in high yields. mdpi.com This fundamental transformation remains a widely used strategy for accessing the core pyridazinone structure.

Condensation Reactions for Pyridazinone Moiety Formation

Condensation reactions provide another classical avenue for the formation of the pyridazinone moiety. These reactions often involve the intramolecular cyclization of a suitable precursor or the intermolecular reaction of two components that together form the pyridazinone ring. A study details a three-step sequence starting from α,β-unsaturated levulinate 1. nih.gov A Michael-type reaction is first used to introduce an indole (B1671886) moiety, followed by condensation with hydrazine derivatives to form 4,5-dihydropyridazinones. nih.gov These intermediates are then oxidized to the final pyridazinone products. nih.gov

Modern Synthetic Techniques Applied to 2,6-Dimethylpyridazin-3(2H)-one Systems

In recent years, synthetic chemists have developed more efficient and versatile methods for the synthesis of pyridazinone derivatives, including the application of modern technologies and reaction concepts.

N-Alkylation Strategies for Introducing Substituents at the N-2 Position

The introduction of substituents at the N-2 position of the pyridazinone ring is a crucial step in the synthesis of many target molecules, including this compound. N-alkylation of a pre-formed pyridazinone core is a common strategy. researchgate.net However, a significant challenge in the alkylation of pyridones is the potential for competing O-alkylation. sciforum.net The regioselectivity of this reaction can be influenced by the choice of base and solvent. For example, it has been reported that alkylation of the alkali salt of 2-pyridone in DMF favors N-alkylation, while using the silver salt in benzene (B151609) leads exclusively to the O-alkylated product. nih.gov

Modern approaches to N-alkylation aim to overcome the limitations of traditional methods. For instance, a visible-light-induced metallaphotoredox approach has been developed for the N-alkylation of a wide range of N-nucleophiles with alkyl bromides, offering a regio- and chemoselective protocol. princeton.edu Another strategy involves exploiting the differential reactivity of the N-1 and N-2 positions of the indazole scaffold to achieve regioselective N-alkylation. beilstein-journals.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of pyridazinone derivatives.

For example, the synthesis of 3,6-di(pyridin-2-yl)pyridazines via the inverse-electron-demand Diels-Alder reaction between acetylenes and 1,2,4,5-tetrazines, which typically requires several days of reflux, can be accelerated to just a few hours using microwave heating. nih.gov Microwave-assisted synthesis has also been employed for the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. mdpi.com In one instance, the reaction of maleic anhydride (B1165640) and thiosemicarbazide (B42300) was completed in just 2 minutes under microwave irradiation at 500 W and 150 °C. mdpi.com Another report describes the rapid synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine where all reaction steps were carried out under microwave heating conditions. davidpublisher.com

One-Pot Reaction Methodologies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of pyridazinone derivatives.

A notable example is a "click and activate" strategy for the one-pot synthesis of a trisubstituted triazolyl-pyridazinone library. nih.gov This process involves a four-component, stepwise condensation. nih.gov Another one-pot approach describes the synthesis of pyridazinone derivatives by reacting substituted acetophenones with glyoxylic acid and hydrazine in a heating reactor. wu.ac.thresearchgate.net Furthermore, a three-step one-pot procedure has been utilized for the stereoselective synthesis of novel pyridazine (B1198779) C-nucleosides, involving a singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization. mdpi.com

Solid-Liquid Phase Transfer Catalysis in Pyridazinone Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases. wikipedia.org In the context of pyridazinone synthesis, Solid-Liquid Phase Transfer Catalysis (S-L PTC) offers distinct advantages over its liquid-liquid counterpart. These benefits include enhanced reaction rates, milder reaction conditions, and often higher selectivity, which are crucial for the efficient construction of the pyridazinone ring and the introduction of various substituents. crdeepjournal.org

In S-L PTC, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from a solid inorganic salt (like a base) into an organic phase where the substrate is dissolved. wikipedia.org This process generates a highly reactive, "naked" anion in the organic phase, which can then participate in nucleophilic substitution or condensation reactions essential for forming the pyridazinone scaffold. ptfarm.pl

The mechanism relies on the ability of the catalyst's lipophilic cation to form an ion pair with the anion from the solid phase, rendering it soluble in the nonpolar organic solvent. crdeepjournal.orgresearchgate.net This technique is particularly applicable to reactions involving the deprotonation of C-H, N-H, or O-H acids by solid bases like potassium carbonate or solid sodium hydroxide, followed by alkylation or acylation. ptfarm.plresearchgate.net For instance, the N-alkylation of a pyridazinone precursor at the N-2 position could be efficiently achieved using an alkyl halide in the presence of a solid base and a phase-transfer catalyst. This avoids the need for strong, hazardous bases in homogenous solutions and can lead to cleaner reactions with easier work-up procedures.

Table 1: Key Features of Solid-Liquid Phase Transfer Catalysis in Synthesis

| Feature | Description | Relevance to Pyridazinone Synthesis |

|---|---|---|

| Catalysts | Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and phosphonium salts. wikipedia.org | Facilitates the transfer of anions (e.g., from a solid base) into the organic phase to react with pyridazinone precursors. researchgate.net |

| Reaction Types | Nucleophilic substitutions (C, N, O, S-alkylations), condensations, dehydrohalogenations. crdeepjournal.orgptfarm.pl | Applicable for N-alkylation, cyclization steps, and introduction of functional groups onto the pyridazinone ring. |

| Advantages | Increased reaction rates, milder conditions (ambient temperature/pressure), higher selectivity, simpler work-up, use of less hazardous reagents. crdeepjournal.orgresearchgate.net | Improves efficiency and safety of pyridazinone synthesis, contributing to greener chemical processes. |

| Mechanism | Solubilization of a solid reactant (e.g., base) into the organic phase via ion-pair formation with the catalyst. crdeepjournal.org | Enables reactions between water-insoluble organic substrates and solid inorganic reagents. |

While direct literature explicitly detailing the S-L PTC synthesis of this compound is not abundant, the principles of PTC are widely applied to the synthesis of related heterocyclic systems. researchgate.net The N-methylation of a 6-methylpyridazin-3(2H)-one precursor is a prime candidate for this methodology, offering a potentially more efficient and sustainable route compared to traditional methods.

Derivatization and Functionalization Strategies for Pyridazinone Ring Positions (C-4, C-5, C-6)

The functionalization of the pyridazinone core at the C-4, C-5, and C-6 positions is crucial for modulating the chemical and biological properties of its derivatives. nih.gov A variety of synthetic strategies have been developed to introduce diverse substituents at these positions.

Functionalization at C-6: The C-6 position is a common site for introducing aryl or alkyl substituents, often established during the initial ring formation. A primary method involves the cyclocondensation of a γ-keto acid with a hydrazine derivative. iglobaljournal.comresearchgate.net For example, reacting β-aroylpropionic acids with hydrazine hydrate yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. researchgate.net The resulting 6-substituted pyridazinone can be a versatile intermediate. For instance, a 6-chloropyridazinone derivative can be synthesized and subsequently undergo nucleophilic substitution reactions to introduce various amine or phenoxy groups at the C-6 position. researchgate.net

Functionalization at C-4 and C-5: The C-4 and C-5 positions of the pyridazinone ring can also be modified, although this sometimes requires starting from appropriately substituted precursors. One approach involves the condensation of substituted maleic acid derivatives with hydrazines. iglobaljournal.com The derivatization of these positions can also be achieved post-cyclization. For instance, some studies report the preparation of 4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones, indicating that substitution at both C-4 and C-5 is achievable. researchgate.net The synthesis of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone provides a key intermediate where the C-4 and C-5 positions are part of a dihydropyridazinone ring, and further reactions can be explored. mdpi.com

Table 2: Selected Functionalization Strategies for the Pyridazinone Ring

| Position(s) | Reaction Type | Reagents/Precursors | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| C-6 | Cyclocondensation | γ-keto acids and hydrazine hydrate | 6-substituted-4,5-dihydropyridazin-3(2H)-ones | iglobaljournal.com, researchgate.net |

| C-6 | Nucleophilic Substitution | 6-chloropyridazinone and amines/phenols | 6-amino/aryloxy-pyridazin-3(2H)-ones | researchgate.net |

| C-4, C-6 | Ketolization & Cyclocondensation | Acetophenone and pyruvic acid, then hydrazine | 4-hydroxy-4-methyl-6-phenyl-dihydropyridazinone | iglobaljournal.com |

| C-4, C-5 | Condensation | Substituted maleic acid derivatives and hydrazines | Substituted pyridazinediones | iglobaljournal.com |

The introduction of new functional groups into the pyridazinone structure has led to a wide variety of compounds with diverse applications. nih.gov Strategies like chlorination followed by nucleophilic displacement are powerful tools for creating libraries of analogs for further investigation. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Pyridazinone Compounds

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safer for human health. yale.edu The application of these principles to the synthesis of pyridazinone compounds is an active area of interest, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. instituteofsustainabilitystudies.com

Key green chemistry principles relevant to pyridazinone synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cyclocondensation reactions, which are central to pyridazinone synthesis, are often atom-economical as they form the core structure by joining two molecules with the loss of only small molecules like water.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu As discussed previously, Phase Transfer Catalysis (PTC) is an excellent example of a catalytic method that can make pyridazinone synthesis more efficient and environmentally friendly. doi.org Catalysts increase reaction rates, often allow for milder conditions, and are used in small amounts, reducing waste. instituteofsustainabilitystudies.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. yale.eduacs.org Developing highly selective synthetic methods that target specific positions on the pyridazinone ring without the need for protection/deprotection steps is a key goal for sustainable synthesis. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu Research into performing pyridazinone synthesis in safer solvents like water or ethanol, or under solvent-free conditions (e.g., using microwave irradiation), contributes significantly to the sustainability of the process. researchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be shifted towards more sustainable pathways, aligning chemical manufacturing with environmental stewardship.

Chemical Reactivity and Transformation of 2,6 Dimethylpyridazin 3 2h One Systems

Electrophilic Aromatic Substitution Reactions of the Pyridazinone Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The feasibility and regioselectivity of such reactions on the pyridazinone ring are governed by the electron density of the ring system, which is influenced by the substituents present. The pyridazinone ring is generally considered an electron-deficient system due to the presence of two adjacent, electronegative nitrogen atoms, which tends to deactivate the ring towards electrophilic attack compared to benzene (B151609). uci.edu

However, the presence of activating groups can facilitate these reactions. In 2,6-dimethylpyridazin-3(2H)-one, the methyl group at the C-6 position is an electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The N-methyl group also contributes to the electronic nature of the ring.

Common electrophilic substitution reactions include nitration and halogenation.

Nitration: This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. google.comgoogle.com For pyridinoid systems, the conditions often need to be carefully controlled. The introduction of a nitro group (NO₂) onto the pyridazinone ring would be directed by the existing substituents.

Halogenation: The introduction of a halogen (e.g., Cl, Br) can be achieved using the halogen in the presence of a Lewis acid catalyst. uci.eduyoutube.com The position of substitution would similarly be influenced by the activating methyl group. For instance, amination of a pyridine (B92270) core has been shown to increase electron density sufficiently to allow for subsequent halogenation. acs.org

The general mechanism for EAS involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. dalalinstitute.comuci.edu A subsequent deprotonation step restores the aromaticity of the ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Electronic Influence of Substituents | Predicted Reactivity toward Electrophiles |

| C-4 | Influenced by N-2 and C-6 methyl group | Potentially activated |

| C-5 | Influenced by C-6 methyl group and carbonyl at C-3 | Potentially activated |

Nucleophilic Substitution Reactions on Substituted Pyridazinones

While the pyridazinone ring itself is generally resistant to nucleophilic attack unless strongly activated, substituted pyridazinones, particularly those bearing a good leaving group like a halogen, are valuable substrates for nucleophilic substitution reactions. researchgate.net These reactions provide a powerful method for the functionalization of the pyridazinone core. researchgate.netbrighton.ac.uk

The reaction of a chloro-substituted pyridazinone with a nucleophile is a classic example of nucleophilic aromatic substitution (SNAr). nih.gov The mechanism involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wur.nl The electron-withdrawing nature of the ring nitrogens and the carbonyl group helps to stabilize this negatively charged intermediate, facilitating the reaction. The final step is the elimination of the leaving group (e.g., chloride ion), which restores the aromatic system. youtube.com

A wide range of nucleophiles can be employed in these reactions, leading to a diverse array of substituted pyridazinones.

Table 2: Examples of Nucleophilic Substitution on Halogenated Pyridazinones

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amines | Primary/Secondary Amines (e.g., Butylamine, Morpholine) | Amino-pyridazinone brighton.ac.uk |

| Alkoxides | Sodium Methoxide | Alkoxy-pyridazinone |

| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | Hydrazinyl-pyridazinone koreascience.kr |

| Thiols | Sodium Thiolate | Thioether-pyridazinone |

For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various nitrogen nucleophiles leads to substitution, with the regioselectivity depending on the specific nucleophile used. brighton.ac.uk Similarly, 6-chloropyridazin-3-amine can be synthesized by reacting 3,6-dichloropyridazine (B152260) with an amine. researchgate.net

Tautomerism and Isomeric Equilibria in Pyridazinone Structures

Pyridazinone structures, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, with the reaction commonly involving the migration of a proton. researchgate.netwuxibiology.com For pyridazinones, the most significant tautomeric relationship is the lactam-lactim equilibrium. uni-muenchen.dersc.org

Lactam form: This is the keto form, characterized by a carbonyl group (C=O) at the C-3 position and a proton on a ring nitrogen atom. In the case of this compound, the presence of the N-methyl group fixes the structure in a specific lactam form.

Lactim form: This is the enol form, where the proton has migrated from the nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (O-H) at the C-3 position and a C=N double bond within the ring. This form is also referred to as 3-hydroxypyridazine.

The position of this equilibrium is influenced by several factors, including the nature of substituents, the solvent, temperature, and concentration. uni-muenchen.denih.govamazonaws.com In general, the lactam form is predominant for pyridazin-3(2H)-ones, particularly in polar solvents. researchgate.netresearchgate.net Spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy are crucial for studying these equilibria. nih.gov For example, the lactam form of 2-pyridone is favored in aqueous solutions, a preference attributed to its larger dipole moment and its ability to form hydrogen bonds with water. wuxibiology.comamazonaws.com The presence of a 6-chloro substituent on 2-pyridone has been shown to shift the equilibrium towards the lactim tautomer. nih.gov

Table 3: Factors Influencing Lactam-Lactim Tautomeric Equilibrium

| Factor | Influence on Equilibrium | General Observation |

| Solvent Polarity | Polar solvents often stabilize the more polar lactam form via hydrogen bonding and dipole-dipole interactions. wuxibiology.comamazonaws.com | Lactam form is typically dominant in polar solvents like water. researchgate.net |

| Substituents | Electron-withdrawing or -donating groups can alter the relative stabilities of the tautomers. | A 6-chloro substituent can increase the population of the lactim form. nih.gov |

| Temperature | Changes in temperature can shift the equilibrium position. uni-muenchen.de | Increasing temperature was found to increase the lactim population for 6-chloro-2-pyridone. nih.gov |

| Concentration | Can affect intermolecular interactions, such as dimerization, which in turn influences the tautomeric balance. uni-muenchen.de | Dimerization can favor the lactam form. rsc.org |

Reactivity at the Carbonyl Group (C=O) of the Pyridazinone System

The carbonyl group in the pyridazinone ring is a key functional group that exhibits characteristic reactivity. uci.edumhmedical.com It consists of a sigma bond and a pi bond between a carbon and an oxygen atom. Due to the higher electronegativity of oxygen, the C=O bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. mhmedical.com

Reactions at the carbonyl group can be broadly categorized into several types:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This is a primary reaction type for carbonyl compounds. youtube.com The reaction of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone with semicarbazide (B1199961) hydrochloride to form a semicarbazone is an example of such a reaction on a related pyridazinone system. nih.gov

Electrophilic Attack at Oxygen: The lone pairs on the carbonyl oxygen can be attacked by electrophiles. Molecular electrostatic potential calculations for a related pyridazinone showed the oxygen atom of the carbonyl group is the most reactive site for an electrophilic attack. mdpi.com

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or a hydroxyl group (CH-OH). Common reducing agents like sodium borohydride (B1222165) could potentially be used, although the specific conditions would need to be optimized for the pyridazinone system. For instance, the reduction of a nucleoside analog containing a pyridazinone ring was achieved using sodium borohydride and stannous chloride. koreascience.kr

Structural Elucidation and Advanced Analytical Characterization of 2,6 Dimethylpyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of the molecular structure of 2,6-dimethylpyridazin-3(2H)-one and its derivatives in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically utilized for a complete and rigorous structural elucidation. emerypharma.com

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the integration of the signal corresponds to the number of protons it represents. libretexts.orgdocbrown.info Furthermore, the splitting pattern (multiplicity) of a signal, arising from spin-spin coupling with neighboring protons, reveals the connectivity between different proton groups. libretexts.orgdocbrown.info

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the pyridazinone ring. The chemical shifts of the two methyl groups, one attached to a nitrogen (N-CH₃) and the other to a carbon (C-CH₃), will differ due to their distinct electronic environments. The protons on the heterocyclic ring will also exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | 3.5 - 4.0 | Singlet | 3H |

| C-CH₃ | 2.2 - 2.5 | Singlet | 3H |

| Ring-H (at C4) | 6.8 - 7.2 | Doublet | 1H |

| Ring-H (at C5) | 7.2 - 7.6 | Doublet | 1H |

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 45 |

| C-CH₃ | 15 - 25 |

| C3 (C=O) | 160 - 170 |

| C4 | 125 - 135 |

| C5 | 130 - 140 |

| C6 | 145 - 155 |

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive correlations between different nuclei within a molecule, resolving ambiguities that may arise from 1D spectra alone. youtube.comepfl.chslideshare.net

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically over two or three bonds. This is invaluable for tracing out the connectivity of proton networks within the molecule, such as the adjacent protons on the pyridazinone ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or the older HMQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). epfl.chsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of both. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). emerypharma.comepfl.ch This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by establishing longer-range connectivities. epfl.ch For instance, an HMBC correlation from the N-CH₃ protons to the C3 and C4 carbons would confirm their proximity in the structure.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the analysis of this compound, the IR and Raman spectra will exhibit characteristic absorption bands corresponding to the various functional groups. A strong absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹, is indicative of the carbonyl (C=O) stretching vibration of the pyridazinone ring. acs.org C-H stretching vibrations of the methyl groups and the aromatic ring will be observed in the region of 2800-3100 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the heterocyclic ring will give rise to bands in the 1400-1600 cm⁻¹ region. nih.gov

Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information to IR spectroscopy. nih.gov For instance, symmetrical vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. derpharmachemica.comsigmaaldrich.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1650 - 1690 | Strong (IR) |

| C-H Stretch (Alkyl/Aryl) | 2800 - 3100 | Medium to Strong (IR/Raman) |

| C=C/C=N Stretch (Ring) | 1400 - 1600 | Medium to Strong (IR/Raman) |

| C-N Stretch | 1200 - 1350 | Medium (IR) |

| C-H Bend | 1350 - 1480 | Medium (IR) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. alevelchemistry.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the determination of the elemental composition of the molecule. measurlabs.combioanalysis-zone.comresearchgate.net

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure. For example, the loss of a methyl group or a carbon monoxide molecule can lead to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. HRMS data is crucial for confirming the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. chemrxiv.org

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 124.0637 (Calculated for C₆H₈N₂O) |

| [M-CH₃]⁺ | Loss of a methyl group | 109.0401 |

| [M-CO]⁺ | Loss of carbon monoxide | 96.0687 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For derivatives of this compound that are chiral, X-ray crystallography can be used to determine the absolute stereochemistry. Furthermore, it reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. The crystal system, such as monoclinic or orthorhombic, can also be determined, which is a fundamental property of the crystalline solid. nih.gov

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of this compound and its derivatives are critical for their characterization and potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving these analytical objectives. These methods allow for the effective separation of the target compound from impurities, starting materials, and byproducts, as well as the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary and versatile tool for the analysis of this compound and its analogs. The inherent polarity of the pyridazinone ring often makes reversed-phase HPLC the method of choice for purity assessment and separation.

Reversed-Phase HPLC (RP-HPLC) is widely employed for the analysis of pyridazinone derivatives. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, is used in conjunction with a polar mobile phase. mdpi.com The mobile phase commonly consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.comgoogle.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier.

For the purity determination of pyridazinone-based compounds, a gradient elution is often preferred, where the concentration of the organic modifier is increased over time to elute compounds with a wide range of polarities. research-solution.com UV detection is commonly used, as the pyridazinone ring system possesses a chromophore that absorbs in the UV region, typically around 220-300 nm. mdpi.comresearchgate.net The development of a stability-indicating HPLC method requires forcing the degradation of the drug substance under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to ensure that the method can separate the main peak from all potential degradation products. researchgate.netresearchgate.net

A validated RP-HPLC method for a related pyridazinone derivative involved a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at a specific pH, demonstrating good linearity, precision, and accuracy for the determination of the compound and its impurities. mdpi.com

Chiral HPLC is essential for the separation of enantiomers of chiral pyridazinone derivatives. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. slideshare.netyoutube.com The use of CSPs is the more common approach. slideshare.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), have proven effective for the enantioseparation of pyridazinone derivatives. youtube.com For instance, the enantiomers of certain 4,5-disubstituted 3(2H)-pyridazinones have been successfully resolved on Chiralcel OJ and OF columns using a mobile phase composed of hexane (B92381), ethanol (B145695), and 2-propanol. youtube.com The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal separation. Normal-phase conditions, utilizing non-polar solvents like hexane and a polar modifier like an alcohol, are frequently employed in chiral separations. youtube.com

The table below summarizes typical HPLC conditions used for the analysis of pyridazinone derivatives, based on literature findings for structurally related compounds.

| Parameter | Reversed-Phase HPLC for Purity | Chiral HPLC for Enantioseparation |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiralcel OJ or OF, Chiralpak IA |

| Mobile Phase | Acetonitrile/Water or Buffer (e.g., Phosphate, Acetate) | Hexane/Ethanol/2-Propanol |

| Elution Mode | Gradient or Isocratic | Isocratic |

| Flow Rate | 0.8 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 220-300 nm | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique that can be applied to the analysis of this compound, particularly for assessing the presence of volatile impurities or for quantitative analysis. However, the direct GC analysis of pyridazinones can be challenging due to their polarity and potential for thermal degradation at the high temperatures required for volatilization. slideshare.net The presence of the N-H bond in the pyridazinone ring contributes to its polarity and can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is often a necessary step prior to GC analysis. slideshare.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.com For compounds containing active hydrogens, such as the N-H group in this compound, silylation is a common and effective derivatization technique.

Silylation replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby reducing the compound's polarity and increasing its volatility. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent.

Once derivatized, the TMS-derivative of this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. The GC separation would typically be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent).

The following table outlines a proposed set of GC conditions for the analysis of derivatized this compound.

| Parameter | Proposed GC Method for Derivatized Compound |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 100-150 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |

| Detector Temperature | 280 - 300 °C (FID) or MS transfer line at 280 °C |

The successful application of GC for the analysis of this compound is highly dependent on the effectiveness of the derivatization step to produce a thermally stable and volatile derivative, allowing for efficient separation and detection.

Computational and Theoretical Investigations of 2,6 Dimethylpyridazin 3 2h One Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics and reactivity patterns of pyridazinone derivatives. These in-silico studies provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the molecular structures and electronic properties of pyridazinone derivatives. gsconlinepress.comresearchgate.net DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or higher, are used to optimize molecular geometries and predict various electronic parameters. gsconlinepress.comresearchgate.net For instance, studies on related pyridazinone structures have successfully calculated optimized bond lengths, bond angles, and dihedral angles, showing good agreement with experimental data derived from techniques like X-ray crystallography. researchgate.net These computational models can simulate molecules in both monomeric and dimeric forms, providing a comprehensive understanding of their structural arrangements. researchgate.net The application of DFT extends to predicting vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability; a larger energy gap generally implies higher stability and lower reactivity. irjweb.comresearchgate.net

For various pyridazinone and related heterocyclic derivatives, the HOMO-LUMO energy gap has been calculated to predict their reactivity. researchgate.netresearchgate.netnih.gov For example, a study on 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one reported a small HOMO-LUMO energy gap of 2.41 eV, indicating strong chemical reactivity and weak kinetic stability. nih.gov In contrast, other related structures have shown larger energy gaps, suggesting greater chemical stability. researchgate.net The analysis of these orbitals also reveals the distribution of electron density, with the HOMO region typically indicating the propensity to donate electrons (nucleophilic character) and the LUMO region indicating the ability to accept electrons (electrophilic character). irjweb.comresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one | - | - | 2.41 | DFT/B3LYP |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.79 | -1.87 | 3.92 | DFT/B3LYP/6-31G |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.21 | -1.23 | 4.98 | DFT/B3LYP/6-31G |

Prediction of Reactivity Descriptors (e.g., Fukui Indices)

Fukui indices are powerful reactivity descriptors derived from conceptual DFT that help in identifying the most electrophilic and nucleophilic sites within a molecule. joaquinbarroso.comwikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions are used to describe the reactivity of individual atoms within a molecule. wikipedia.org

Validation of Experimental Spectroscopic Data through Theoretical Calculations

Theoretical calculations play a vital role in validating and interpreting experimental spectroscopic data. researchgate.net By calculating theoretical vibrational frequencies (FT-IR and Raman), UV-visible absorption spectra, and NMR chemical shifts, researchers can compare these with experimental results to confirm molecular structures and assign spectral bands. nih.govwu.ac.thresearchgate.net

For instance, DFT calculations have been used to compute the vibrational spectra of pyridazinone derivatives, and the calculated wavenumbers often show good agreement with experimental data after applying a scaling factor. researchgate.netnih.gov Similarly, theoretical calculations of electronic transitions can help interpret UV-visible spectra, providing insights into the nature of the electronic excited states. researchgate.net The correlation between theoretical and experimental data provides a robust confirmation of the molecular structure and a deeper understanding of its spectroscopic properties. wu.ac.th

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how potential drug candidates interact with their biological targets at a molecular level.

Elucidation of Binding Modes within Enzyme Active Sites

Molecular docking studies have been employed to investigate the binding modes of pyridazinone derivatives within the active sites of various enzymes. nih.gov These studies can reveal crucial information about the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

For example, docking studies with pyridazinone-like compounds have been performed to understand their interactions with enzymes like cyclooxygenase (COX) and formyl peptide receptors (FPRs), which are relevant to inflammation. nih.gov The results of these simulations can identify key amino acid residues in the enzyme's active site that are critical for binding. nih.govunifi.it This information is invaluable for the rational design of more potent and selective inhibitors. By predicting the binding affinity and orientation, molecular docking helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug development process. nih.govugm.ac.id

Prediction of Binding Affinities and Molecular Interactions

The prediction of binding affinities and the elucidation of molecular interactions are cornerstones of modern drug discovery and computational chemistry. For derivatives of 2,6-dimethylpyridazin-3(2H)-one, these efforts primarily rely on molecular docking simulations. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This technique is instrumental in rational drug design, allowing for the in-silico screening of compounds and the prediction of their binding affinity before synthesis, thereby saving significant time and resources. wjarr.comresearchgate.net

The primary output of a docking study is the binding affinity, often expressed as a binding free energy score in kcal/mol. A more negative score typically indicates a more stable protein-ligand complex and a more favorable binding pose. wjarr.com Studies on various pyridazin-3(2H)-one derivatives have demonstrated the utility of this approach. For instance, high-throughput in-silico screening of dihydropyridazin-3(2H)-one derivatives has been performed using tools like the PyRx-Virtual Screening Tool, with nearly all tested compounds showing good binding affinity scores against various biological targets. wjarr.comresearchgate.net

In the context of specific therapeutic targets, molecular docking has been employed to understand the binding interactions of pyridazinone derivatives with cyclooxygenase (COX) enzymes. mdpi.com Some novel 2,6-disubstituted pyridazin-3(2H)-one derivatives have shown potent in vitro inhibitory activity against COX-2. nih.govresearchgate.net The insights from these docking studies help to explain the structure-activity relationships, revealing how specific substitutions on the pyridazinone core contribute to binding at the active site of these enzymes. mdpi.com For example, studies have identified key hydrogen bonding and π-π interactions that stabilize the ligand within the receptor's active site. nih.gov

Furthermore, the predictive power of molecular docking has guided the design of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives as potential DNA minor groove binders. nih.govresearchgate.net These computational proposals were subsequently used to direct chemical synthesis and biological evaluation. nih.gov The accuracy of binding affinity prediction can be enhanced by considering the three-dimensional binding conformations, highlighting the importance of these structural models. biorxiv.orgbiorxiv.org

Table 1: COX-2 Inhibitory Activity of Selected 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives

This table presents the in vitro cyclooxygenase-2 (COX-2) inhibitory efficacy for a selection of synthesized derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

| Compound Name | IC50 (μM) | Reference |

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | 0.19 | nih.govresearchgate.net |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | 0.11 | nih.govresearchgate.net |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | 0.24 | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecular systems, providing detailed insights into conformational analysis and the stability of protein-ligand complexes. nih.govnih.gov While molecular docking provides a static snapshot of a potential binding pose, MD simulations allow researchers to study the dynamic nature of these interactions, accounting for the flexibility of both the ligand and the protein. nih.govresearchgate.net

The stability of a predicted binding pose from docking studies can be validated through MD simulations. A stable complex will maintain its key binding interactions throughout the simulation period. For instance, long-timescale MD simulations, such as those run for 100 nanoseconds, have been used to confirm the stability of a ligand-receptor complex, ensuring the persistence of crucial hydrogen bonding and other interactions over time. nih.gov This approach is particularly valuable for challenging targets like protein-protein interactions. nih.gov

MD simulations are also critical for accurately predicting binding affinities for highly flexible proteins, such as Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net By running simulations from multiple distinct starting conformations of the protein and ligand, a more accurate sampling of the conformational space can be achieved, leading to improved correlation between calculated and experimental binding free energies. nih.gov This methodology makes the calculation of ligand-binding affinities for flexible proteins more computationally tractable. nih.govresearchgate.net

Beyond protein-ligand interactions, MD simulations can be used to investigate the fundamental chemical stability and reaction mechanisms of related compounds. For example, ReaxFF-based MD simulations have been used to study the degradation mechanism of unsymmetrical dimethylhydrazine (UDMH) in supercritical water at various temperatures, identifying intermediate products and reaction pathways. researchgate.net Furthermore, MD is employed to calculate properties like cohesive energy density to assess the compatibility and stability of binary mixtures of energetic compounds. mdpi.com

Theoretical Characterization of Tautomeric Forms and Energetics

Tautomerism, the phenomenon where isomers are interconvertible through a chemical reaction, is a critical consideration for heterocyclic compounds like this compound. tgc.ac.innih.gov These compounds can exist in different tautomeric forms, which may exhibit distinct physicochemical properties and biological activities. nih.gov For the pyridazin-3(2H)-one scaffold, the most relevant equilibrium is the lactam-lactim tautomerism, which is a type of keto-enol tautomerism. tgc.ac.in

Theoretical and computational methods are essential for characterizing the structure, stability, and energetics of these tautomeric forms. Quantum chemical calculations, for example using Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level, can be employed to determine the relative stabilities of different isomers. nih.gov Such studies on related systems like pyrido[m,n]diazepines have shown that the relative energy between different constitutional isomers and tautomers can be significant, on the order of several kcal/mol. nih.gov

Experimental evidence, often supported by computational analysis, is used to determine the predominant tautomeric form in a given environment. In a study of the related compound 6-(2-pyrrolyl)pyridazin-3-one, examination of electronic spectra showed a strong correlation between the tautomerically-variable compound and its fixed oxo-form (lactam) derivative. researchgate.net This strongly indicates that the oxo-form is the predominant tautomeric species in the equilibrium. researchgate.net Similarly, studies of 2-amino-5,6-dimethylpyrimidin-4-one, a related heterocyclic system, show a strong preference for the keto tautomer in the solid state. nih.gov

The equilibrium between tautomers can be influenced by factors such as the solvent, with most experimental studies conducted in various solvents. nih.gov The consideration of different tautomeric forms is crucial in computational studies, as docking different tautomers into a receptor's active site can lead to different predicted binding modes and affinities.

Table 2: Principal Tautomeric Forms of the Pyridazin-3(2H)-one Core

This table illustrates the lactam-lactim tautomeric equilibrium characteristic of the pyridazin-3(2H)-one scaffold. Computational and experimental studies on related structures indicate a general preference for the lactam form.

| Tautomeric Form | Structure | Description |

| Lactam (Keto) | Pyridazin-3(2H)-one | The cyclic amide form, characterized by a carbonyl group (C=O) within the heterocyclic ring. |

| Lactim (Enol) | 3-Hydroxypyridazine | The cyclic imidic acid form, characterized by a hydroxyl group (-OH) attached to the heterocyclic ring. |

Structure Activity Relationship Sar Studies of 2,6 Dimethylpyridazin 3 2h One Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The therapeutic potential of pyridazinone derivatives is highly dependent on the nature and position of chemical groups attached to the core ring. Researchers have systematically modified these compounds to understand the structural requirements for specific biological actions.

The N-2 position of the pyridazin-3(2H)-one ring is a key site for modification, and substitutions here significantly impact the biological activity. Studies have shown that introducing different moieties at this position can modulate the analgesic, anti-inflammatory, and other therapeutic properties of these compounds.

For instance, a series of 2-substituted 4,5-dihalo-pyridazinones were found to possess high analgesic activity. sarpublication.com In another study, 6-(4-methoxyphenyl)-pyridazinone derivatives with acetamide (B32628) and propanamide groups at the N-2 position exhibited good analgesic properties. sarpublication.com Specifically, the compound 1-[3-[6-(4-methoxyphenyl)-pyridazinon-2-yl]propanoyl]-4-(4-fluorophenyl)piperazine was noted for its analgesic effects. sarpublication.com

The introduction of a 4-substituted phenylpiperazinylethyl moiety at the N-2 position of the pyridazinone ring has also been explored, leading to compounds with both analgesic and anti-inflammatory activities. researchgate.net The length and nature of the linker at the N-2 position are also critical. For example, in a series of pyridazinone derivatives designed as α1-adrenoceptor antagonists, a gradual increase in affinity was observed as the polymethylene chain spacer at the N-2 position was lengthened to a maximum of seven carbon atoms. acs.orgnih.gov

Furthermore, the synthesis of novel 2,6-disubstituted pyridazin-3(2H)-one derivatives revealed that compounds with a propyl or benzyl (B1604629) group at the N-2 position showed potent cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.netnih.gov For example, 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one was identified as a highly potent COX-2 inhibitor. researchgate.net Capping the amide nitrogen at this position with a methyl group, however, can lead to a complete loss of activity in some cases, indicating the importance of the N-H group for hydrogen bonding interactions with the target protein. nih.gov

Table 1: Impact of N-2 Substituents on Biological Activity

| Base Scaffold | N-2 Substituent | C-6 Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one | Propyl | o-tolyloxy | Potent COX-2 inhibitor (IC50 = 0.11 μM) | researchgate.netnih.gov |

| Pyridazin-3(2H)-one | Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | Potent COX-2 inhibitor (IC50 = 0.24 μM) | researchgate.netnih.gov |

| Pyridazin-3(2H)-one | Phenylpiperazinylethyl | Phenyl | Analgesic and anti-inflammatory activity | researchgate.net |

The C-6 position of the pyridazin-3(2H)-one ring is another critical point for substitution, and modifications here have led to the development of potent and selective therapeutic agents. The introduction of various aryl and heteroaryl groups at this position has been a common strategy to enhance biological activity.

In the development of anti-inflammatory agents, 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their COX-2 inhibitory efficacy. researchgate.netnih.gov For instance, compounds with an o-tolyloxy group or a 3,5-dimethyl-1H-pyrazol-1-yl group at the C-6 position have demonstrated significant COX-2 inhibition. researchgate.netnih.gov The combination of these C-6 substituents with appropriate N-2 modifications resulted in compounds with potent anti-inflammatory and analgesic properties. nih.gov

For compounds targeting α-adrenoceptors, the presence of a furoylpiperazinyl moiety at the C-6 position, in conjunction with an arylpiperazinylalkyl side chain at the N-2 position, yielded derivatives with high affinity for the α1-adrenoceptor. acs.orgnih.gov The nature of the substituent at the C-6 position can also influence selectivity.

Furthermore, in a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones, the substitutions at the C-6 position, along with the acetamide side chain at N-2, were found to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com The presence of a 6-phenyl group is a common feature in many biologically active pyridazinone derivatives. nih.gov

Table 2: Impact of C-6 Substituents on Biological Activity

| Base Scaffold | N-2 Substituent | C-6 Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| Pyridazin-3(2H)-one | Propyl | o-tolyloxy | Potent COX-2 inhibitor (IC50 = 0.11 μM) | researchgate.netnih.gov |

| Pyridazin-3(2H)-one | Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | Potent COX-2 inhibitor (IC50 = 0.24 μM) | researchgate.netnih.gov |

| Pyridazin-3(2H)-one | Arylpiperazinylalkyl chain | Furoylpiperazinyl | High α1-adrenoceptor affinity | acs.orgnih.gov |

While the N-2 and C-6 positions have been the most extensively studied, modifications at the C-4 and C-5 positions of the pyridazinone ring also play a significant role in determining the biological activity profile. These positions are often part of a dihydropyridazinone system, but their substitution in the aromatic pyridazinone ring is also of interest.

The introduction of an indole (B1671886) moiety at the C-4 position of the pyridazinone scaffold has been explored for the development of phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory activity. nih.gov In this series, a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one derivative showed promising activity and selectivity for the PDE4B isoenzyme. nih.gov

Furthermore, a novel series of pyridazinone analogs were developed as potent β-1,3-glucan synthase inhibitors, where the lead compound featured a morpholino group at the C-4 position and a piperazinyl-based substituent at the C-5 position. nih.gov The study highlighted the effect of changes to the core structure, implying the importance of substitutions at these positions. nih.gov The use of 4,5-dicyanopyridazine as a starting material in synthesis demonstrates the potential for introducing functional groups at these positions to create diverse chemical entities. nih.gov

Table 3: Impact of C-4/C-5 Substituents on Biological Activity

| Base Scaffold | C-4 Substituent | C-5 Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| 6-methylpyridazin-3(2H)-one | 5-methoxy-1H-indol-3-yl | H | PDE4B inhibitor | nih.gov |

| 2-phenyl-pyridazin-3(2H)-one | morpholino | 4-(benzylsulfonyl)piperazin-1-yl | β-1,3-glucan synthase inhibitor | nih.gov |

Design Principles for Rational Development of Pyridazinone Scaffolds

The rational design of pyridazinone-based therapeutic agents is guided by several key principles aimed at optimizing their pharmacological properties. The pyridazinone nucleus is considered a privileged scaffold due to its ability to interact with multiple biological targets. nih.govnih.gov

One fundamental design principle is molecular hybridization , which involves combining the pyridazinone core with other pharmacophores to create hybrid molecules with enhanced or dual activities. researchgate.net For example, pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib (B1663141), a known anticancer agent, to develop compounds with both antimicrobial and anticancer properties. nih.gov

Structure-based drug design is another crucial approach, where the three-dimensional structure of the target protein is used to guide the design of inhibitors. nih.govresearchgate.net For instance, by understanding the binding mode of pyridazinone derivatives in the active site of enzymes like COX-2 or various kinases, researchers can introduce modifications to improve potency and selectivity. nih.govresearchgate.net Docking studies and molecular dynamics simulations are often employed to predict and validate the interactions between the pyridazinone ligand and its target. nih.govnih.gov

The bioisosteric replacement strategy is also widely used. nih.gov This involves replacing a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the pyridine (B92270) ring in some bioactive compounds has been replaced by a pyridazine (B1198779) ring to explore new chemical space and potentially discover safer and more effective drug candidates. nih.gov

Furthermore, the development of pyridazinone scaffolds often focuses on modulating their physicochemical properties to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This includes optimizing factors like lipophilicity, aqueous solubility, and metabolic stability. acs.org

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure of the biological target, ligand-based design strategies such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for the rational design of pyridazinone derivatives. annalsmedres.orgnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. acs.orgnih.gov For a series of pyridazinone derivatives with affinity for α1-adrenoceptors, a pharmacophore model was generated to understand the structural features required for antagonist activity. acs.orgnih.gov This model successfully rationalized the relationship between the chemical structures and the observed biological data. acs.orgnih.gov Similarly, pharmacophore analysis has been applied to pyridazinone derivatives targeting the acetylcholinesterase enzyme, providing a qualitative explanation of the structure-activity relationships. annalsmedres.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. annalsmedres.org By calculating various physicochemical parameters (descriptors) for a set of pyridazinone derivatives and correlating them with their biological activities, a QSAR equation can be derived. annalsmedres.org This equation can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. annalsmedres.org

These computational approaches, including pharmacophore-based screening and docking studies, have also been used in drug repurposing strategies for pyridazinone-based compounds. nih.govnih.gov For example, a library of pyridazinone analogues, originally designed as formyl peptide receptor (FPR) ligands, was screened against various potential targets, leading to the identification of aspartate aminotransferase as a new potential target for this chemical series. nih.gov

Advanced Medicinal Chemistry Applications of 2,6 Dimethylpyridazin 3 2h One Scaffolds in Vitro Studies

Pyridazinone Scaffolds as Enzyme Inhibitors (In Vitro Investigations)

The structural versatility of the pyridazinone core allows for modifications that can be tailored to fit the active sites of specific enzymes. Researchers have explored these possibilities extensively, leading to the discovery of potent inhibitors for several enzyme families.

Cyclooxygenase (COX) Inhibitory Activity and Isoform Selectivity (COX-1, COX-2)

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of inflammation and pain. researchgate.net The enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. researchgate.netbohrium.com Selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.gov In vitro studies have demonstrated that modifications to the pyridazinone scaffold significantly influence both potency and selectivity. For instance, a series of new pyridazinone and pyridazinthione derivatives showed potent COX-2 inhibitory activity in the nanomolar range, with several compounds being more potent than the reference drug celecoxib. nih.gov Notably, compound 3g (6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) exhibited an IC50 value of 43.84 nM for COX-2 and a selectivity index (SI) of 11.51, comparable to celecoxib's SI of 11.78. nih.gov Another study identified 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (compound 6a) and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (compound 16a) as highly potent COX-2 inhibitors with IC50 values of 0.11 µM and 0.24 µM, respectively. nih.govnih.gov

The substitution pattern on the pyridazinone ring is crucial for activity. Research on pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives showed that compounds with an electron-donating group, such as a methoxy (B1213986) group, tend to have increased COX-2 inhibitory action. nih.gov Similarly, studies on other pyridazinone derivatives identified compounds 3d , 3e , and 4e as having potent COX-2 inhibition with IC50 values of 0.425, 0.519, and 0.356 µM, respectively, which were comparable to celecoxib. mersin.edu.tr

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 3g | 504.6 | 0.0438 | 11.51 | nih.gov |

| Compound 6a | 10.45 | 0.053 | 197.17 | nih.gov |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | >100 | 0.11 | >909 | nih.govnih.gov |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | >100 | 0.24 | >416 | nih.govnih.gov |

| Compound 9a | 0.33 | 0.0155 | 21.29 | nih.gov |

| Compound 16b | 0.315 | 0.0169 | 18.63 | nih.gov |

| Compound 4e | Not specified | 0.356 | Not specified | mersin.edu.tr |

| Celecoxib | 0.866 | 0.0735 | 11.78 | nih.gov |

| Indomethacin | 0.104 | 0.739 | 0.14 | nih.gov |

IC50: The half-maximal inhibitory concentration. SI: Selectivity Index.

Lipoxygenase (LOX) Inhibitory Activity

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other inflammatory mediators. f1000research.com Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is another important strategy for controlling inflammation.

Research into the quantitative structure-activity relationships (QSAR) of 1-phenyltetrahydropyridazin-3(2H)-one analogues has provided insights into their 5-lipoxygenase inhibitory potency. nih.gov These studies, conducted on broken cell preparations, revealed that the inhibitory potency (measured as IC50) is significantly influenced by the nature and position of substituents on the phenyl ring. The potency was found to increase with lipophilic substituents at the 3'- and 4'-positions. nih.gov Furthermore, substituents with a positive Hammett electronic parameter (F value) at the 4'-position also enhanced potency, whereas substituents with a positive resonance effect (R value) at the 3'-position decreased it. The study also noted that the size of substituents at the 2'- and/or 4'-positions negatively impacted potency. An interesting structural modification was the replacement of the carbonyl group with a thioketone, which resulted in analogues that were approximately five times more potent. nih.gov

Aldose Reductase Inhibitory Activity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's hyperactivity is linked to long-term diabetic complications. Therefore, inhibiting aldose reductase is a key therapeutic target. nih.gov

Several series of pyridazinone derivatives have been synthesized and evaluated for their in vitro inhibitory activity against aldose reductase (ALR2). New diaryl pyridazin-3-ones substituted at the 2-position with carboxylic acid-bearing chains were investigated, with the N-acetic acid derivative 3c , which has a chlorine atom on the 6-phenyl ring, being the most active with an IC50 value of 12 µM. nih.gov This research highlighted the importance of lipophilicity and spatial configuration for enzymatic activity. nih.gov